molecular formula C21H23NO4 B11418964 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11418964
M. Wt: 353.4 g/mol
InChI Key: HQYLAVBSQJDAIY-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide is a complex organic compound with a molecular formula of C20H23NO4 This compound is characterized by the presence of a benzofuran ring, a dimethoxyphenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, using suitable catalysts such as aluminum chloride.

    Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, reduced derivatives, and substituted acetamides.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • N-(3,4-dimethoxyphenethyl)acetamide
  • N-acetyl-3,4-dimethoxyphenethylamine

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide is unique due to the presence of the benzofuran ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C21H23NO4/c1-14-4-6-18-17(10-14)16(13-26-18)12-21(23)22-9-8-15-5-7-19(24-2)20(11-15)25-3/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,22,23)

InChI Key

HQYLAVBSQJDAIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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